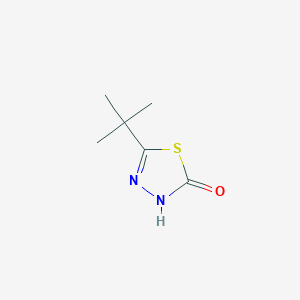![molecular formula C9H10N2O2 B6601348 Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate CAS No. 82700-91-2](/img/structure/B6601348.png)
Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in medicinal chemistry, organic materials, and natural products .
Vorbereitungsmethoden
The synthesis of methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-bis(trimethylsilyl)benzene with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of various diseases. In industry, it is used in the production of organic materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s electron-rich pyrrole moiety allows it to participate in various electron transfer processes, which can influence biological pathways and cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate can be compared to other similar compounds such as 2,5-dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione and 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione . These compounds share similar structural features but differ in their electronic properties and reactivity. The unique electron-rich nature of this compound makes it particularly useful in applications requiring efficient electron transfer .
Eigenschaften
IUPAC Name |
methyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-4-3-6-8(11)5-7(10-6)9(12)13-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCPLESDFXIODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)








![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)


![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)
